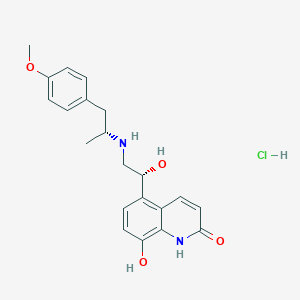

3-Cyano-L-phenylalanine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

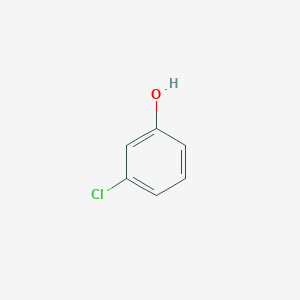

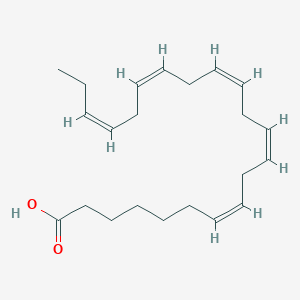

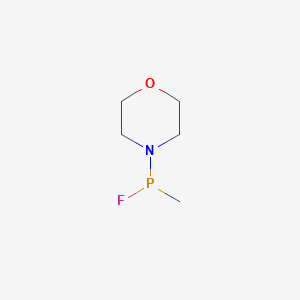

3-Cyano-L-phenylalanine hydrochloride is a derivative of the aromatic amino acid phenylalanine, characterized by the presence of a cyano group attached to the phenyl ring. This modification introduces unique properties that make it a valuable tool in biochemical research, particularly in the study of protein folding kinetics and the investigation of hydrophobic core formation during protein folding .

Synthesis Analysis

The synthesis of 3-Cyano-L-phenylalanine hydrochloride is not directly described in the provided papers. However, the synthesis of related phenylalanine derivatives has been reported, such as the enzymatic conversion of 3-(1,4-cyclohexadienyl)-L-alanine to its corresponding cinnamate analogue , and the highly enantioselective synthesis of 3,4-dichloro-phenylalanine hydrochloride . These methods could potentially be adapted for the synthesis of 3-Cyano-L-phenylalanine hydrochloride by introducing the cyano group at the appropriate step in the synthetic pathway.

Molecular Structure Analysis

The molecular structure of 3-Cyano-L-phenylalanine hydrochloride is closely related to that of L-phenylalanine, with the key difference being the substitution of a cyano group for a hydrogen atom on the phenyl ring. This modification is expected to influence the electronic properties of the molecule, as seen in the study of phenylalanine ammonia-lyase where the electronic effect of replacing the pi electrons of the aromatic system with those of a double bond was investigated . Additionally, the structure of L-phenylalanine and its hydrated clusters have been studied using resonant two-photon ionization, providing insights into the conformational preferences of the amino acid and its interactions with water .

Chemical Reactions Analysis

The introduction of the cyano group into the phenylalanine molecule may affect its reactivity in enzymatic and chemical reactions. For instance, the phenylalanine analogue mentioned in paper showed a significant reduction in the catalytic efficiency (kcat) when converted by phenylalanine ammonia-lyase, suggesting that the electronic properties of the substituent can have a profound impact on the reaction kinetics. Similarly, the reactivity of 3-Cyano-L-phenylalanine hydrochloride in various chemical and enzymatic contexts could be altered due to the presence of the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-L-phenylalanine hydrochloride are not explicitly detailed in the provided papers. However, the fluorescent properties of the p-cyanophenylalanine derivative have been exploited to probe the hydrophobic core formation during protein folding, indicating that the cyano group can confer fluorescent characteristics to the molecule . This suggests that 3-Cyano-L-phenylalanine hydrochloride may have unique spectroscopic properties that could be useful in biophysical studies. Additionally, the presence of the cyano group is likely to influence the molecule's solubility, stability, and overall behavior in biological systems.

Applications De Recherche Scientifique

Enzymatic Activity and Protein Engineering

Meta-Tyrosine Biosynthesis : Phenylalanine hydroxylase enzymes have been studied for their ability to catalyze the hydroxylation of L-phenylalanine to L-tyrosine, demonstrating the biochemical pathways' specificity and potential for producing meta-tyrosine, a modification critical for understanding enzymatic regiospecificity and substrate hydroxylation control (Wenjun Zhang, B. Ames, C. Walsh, 2011).

Protein Folding Studies : Cyanophenylalanine derivatives have been utilized as fluorescent probes to study protein folding kinetics, offering insights into the formation of hydrophobic cores in proteins and the two-state folding mechanism. This application underscores the utility of these compounds in detailed biophysical studies of protein dynamics (Konstantinos N Aprilakis, Humeyra Taskent, D. Raleigh, 2007).

Biosynthesis and Metabolic Engineering

- L-Phenylalanine Production Enhancement : Research has focused on optimizing the biosynthetic pathways in E. coli for increased production of L-phenylalanine, a precursor for various pharmaceutical and food applications. These studies have identified key enzymes and pathway modifications to enhance yield, demonstrating the potential for engineered microbial systems to produce high-value amino acids (D. Ding, Yongfei Liu, Yiran Xu, Ping Zheng, Haixing Li, Dawei Zhang, Jibin Sun, 2016).

Sensing and Detection Technologies

- Electrochemical Sensing : Molecularly imprinted electrochemical sensors have been developed for the selective and sensitive detection of L-phenylalanine, showcasing the application of these compounds in creating specific recognition sites for targeted biomolecules. This highlights their potential in diagnostic and analytical chemistry applications (Nihal Ermiş, L. Uzun, A. Denizli, 2017).

Supramolecular Chemistry and Material Science

- Gelation and Material Engineering : Phenylalanine derivatives have been explored as low-molecular-weight gelators, with the ability to self-assemble into supramolecular structures. This has opened up possibilities for their use in creating novel biomaterials for drug delivery, tissue engineering, and environmental applications, showcasing the versatility of these compounds in material science (Tanmay Das, Marleen Häring, D. Haldar, D. Díaz Díaz, 2017).

Mécanisme D'action

Target of Action

3-Cyano-L-phenylalanine hydrochloride, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid hydrochloride, is a derivative of the amino acid phenylalanine . The primary targets of phenylalanine derivatives are typically enzymes involved in the synthesis of neurotransmitters, such as dopamine and norepinephrine .

Mode of Action

It’s known that phenylalanine derivatives can interact with their targets by mimicking the structure of the natural substrate, thereby inhibiting or modifying the activity of the target enzyme . The cyano group in 3-Cyano-L-phenylalanine hydrochloride may further influence its interaction with targets, potentially altering the resulting changes .

Biochemical Pathways

Phenylalanine and its derivatives are involved in the phenylpropanoid pathway, which leads to the production of a wide range of secondary metabolites . Phenylalanine ammonia-lyase (PAL) is a key enzyme in this pathway, converting L-phenylalanine to cinnamic acid . .

Pharmacokinetics

Its physicochemical properties, such as solubility and molecular weight, can provide some insights . For instance, it is soluble in various organic solvents, which may influence its absorption and distribution . Its molecular weight is approximately 226.67 g/mol , which is within the range that generally allows for good bioavailability .

Result of Action

Given its structural similarity to phenylalanine, it may influence protein synthesis and function, potentially leading to changes in cellular processes .

Action Environment

The action of 3-Cyano-L-phenylalanine hydrochloride may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other molecules . .

Safety and Hazards

Orientations Futures

Phenylalanine, the core structure of 3-Cyano-L-phenylalanine hydrochloride, is an essential amino acid that carries out many important functions in the human body. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Future research may focus on the potential benefits of phenylalanine and its derivatives in treating various conditions such as depression and vitiligo .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRPFSPUOEZJA-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)

![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)